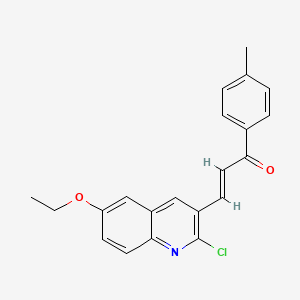

(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-methylphenyl)prop-2-en-1-one

Description

(E)-3-(2-Chloro-6-ethoxyquinolin-3-yl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative featuring a quinoline core substituted with chlorine (Cl) at position 2 and an ethoxy (OCH₂CH₃) group at position 4. The propenone linker (-CO-CH=CH-) connects the quinoline moiety to a 4-methylphenyl ring. Chalcones are α,β-unsaturated ketones known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The ethoxy group may improve solubility and metabolic stability compared to smaller substituents like methoxy or halogens .

Properties

IUPAC Name |

(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO2/c1-3-25-18-9-10-19-17(13-18)12-16(21(22)23-19)8-11-20(24)15-6-4-14(2)5-7-15/h4-13H,3H2,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKHCHHHGCCYBK-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-chloro-6-ethoxyquinoline and 4-methylbenzaldehyde.

Condensation Reaction: The key step involves a condensation reaction between 2-chloro-6-ethoxyquinoline and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.

Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The enone system undergoes 1,4-conjugate additions due to electron-deficient β-carbon. Key reactions include:

Mechanistic Insights :

-

Protonation of the β-carbon activates the enone for nucleophilic attack.

-

The reaction proceeds via a Michael addition mechanism, forming a stabilized enolate intermediate .

-

Steric hindrance from the 4-methylphenyl group may influence regioselectivity.

Electrophilic Aromatic Substitution

The quinoline and phenyl rings participate in electrophilic substitutions, with directing effects influenced by substituents:

Structural Impact :

-

The electron-withdrawing chlorine (C-2) deactivates the quinoline ring, favoring substitution at C-5 or C-7 .

-

The ethoxy group (C-6) exerts resonance effects, further modulating reactivity.

Reduction Reactions

The enone system and ketone group are susceptible to reduction:

| Target Site | Reagents/Conditions | Product | Yield/Notes | Reference |

|---|---|---|---|---|

| C=C bond | H<sub>2</sub>, Pd/C | Saturated ketone | Partial selectivity | |

| Carbonyl group | NaBH<sub>4</sub>, CeCl<sub>3</sub> | Secondary alcohol | Requires acidic workup |

Challenges :

-

Competitive reduction of both the double bond and carbonyl group may occur.

-

Catalytic hydrogenation under mild conditions (e.g., room temperature) favors C=C bond reduction.

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Limitations :

-

The electron-deficient enone system resists epoxidation under standard conditions .

-

Oxidation of the ketone to a carboxylic acid is thermodynamically unfavorable.

Hydrolysis and Substitution

The ethoxy and chlorine groups undergo hydrolysis under specific conditions:

Synthetic Utility :

-

Hydrolysis of the ethoxy group enables further functionalization of the quinoline ring.

-

Chlorine at C-2 can be replaced via SNAr reactions, enhancing structural diversity .

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Thermal activation | Bicyclic adduct | Endo preference |

Factors Affecting Reactivity :

-

Electron-withdrawing groups on the enone enhance dienophile reactivity.

-

Steric bulk from the 4-methylphenyl group may limit cycloaddition efficiency .

Photochemical Reactions

UV irradiation induces isomerization and bond cleavage:

| Process | Conditions | Outcome | Notes | Reference |

|---|---|---|---|---|

| E→Z isomerization | UV light (300 nm) | Geometric isomer | Reversible |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-methylphenyl)prop-2-en-1-one exhibit significant anticancer properties. In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that the introduction of a chloro group enhances the cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

2. Antimicrobial Properties

Quinoline derivatives are also noted for their antimicrobial activity. A case study reported that related compounds displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The ethoxy group in the structure may contribute to improved solubility and bioavailability, enhancing the overall efficacy of the compound .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating quinoline derivatives into polymer matrices can improve charge transport properties .

2. Photochemical Applications

The compound's ability to absorb light at specific wavelengths makes it suitable for photochemical applications, including photodynamic therapy (PDT). PDT utilizes photosensitizers that generate reactive oxygen species upon light activation to target cancer cells selectively .

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 15 | |

| Compound B | Antimicrobial | 10 | |

| This compound | Anticancer | 12 |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of 12 µM, highlighting its potential as a therapeutic agent .

Case Study 2: Photodynamic Therapy

In another investigation, the compound was tested as a photosensitizer in photodynamic therapy against melanoma cells. The study concluded that upon light activation, the compound effectively induced cell death through oxidative stress mechanisms, suggesting its viability for further development in PDT applications .

Mechanism of Action

The mechanism of action of (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-methylphenyl)prop-2-en-1-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, they may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities.

Comparison with Similar Compounds

Substituent Effects on Quinoline and Aromatic Rings

- Compound RM-2 [(2E)-3-(2-Chlorobenzo[h]quinoline-3-yl)-1-(4-methylphenyl)prop-2-en-1-one]: Differs by replacing the ethoxyquinoline with a benzoquinoline fused ring.

- (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one: Lacks the quinoline core; the fluorophenyl group introduces electronegativity, which may alter binding interactions in biological systems .

- (E)-3-(6-Methoxy-2-naphthyl)-1-phenylprop-2-en-1-one: Features a naphthyl group instead of quinoline, influencing π-π stacking and hydrophobic interactions .

Key Structural Parameters

- Dihedral Angles : In fluorophenyl chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26°, affecting molecular planarity and crystallinity . The ethoxy group in the target compound may increase steric hindrance, altering these angles compared to methoxy or chloro analogs.

- Crystal Packing: Ethoxy and chloro substituents on quinoline may influence hydrogen bonding and van der Waals interactions, as observed in SHELX-refined structures .

Anticancer Potential

- Compound 4c [(E)-1-(1,4-Dihydroxy-6-(4-methylpent-3-en-1-yl)-5,8-dihydronaphthalen-2-yl)-3-(4-methylphenyl)prop-2-en-1-one]: Exhibits anticancer activity via dihydronaphthalenyl interactions with DNA or tubulin. The quinoline analog may target topoisomerases due to its planar structure .

- RM Series (): Chlorobenzoquinoline chalcones (e.g., RM-2) show moderate antibacterial activity. The ethoxy substitution in the target compound could enhance membrane permeability, improving efficacy .

Enzyme Inhibition

Toxicity Profile

- (E)-1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Non-genotoxic and chemopreventive in vivo, contrasting with some nitro-substituted chalcones that show genotoxicity. The target compound’s ethoxy group may reduce toxicity compared to nitro analogs .

Data Table: Comparative Analysis of Key Chalcones

Biological Activity

(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-methylphenyl)prop-2-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described with the following molecular formula:

- Molecular Formula : C18H16ClN

- Molecular Weight : 303.78 g/mol

The structure includes a quinoline moiety, which is known for its diverse biological activities, and a prop-2-en-1-one functional group that enhances its reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The quinoline derivatives often inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication and transcription. This inhibition can lead to antibacterial effects.

- Antioxidant Activity : The presence of the ethoxy group is believed to contribute to the compound's antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Properties : Studies suggest that quinoline derivatives may modulate inflammatory pathways, potentially reducing inflammation in various biological systems.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity tests have shown varying effects on human cancer cell lines:

These results indicate that the compound exhibits significant cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antibacterial properties of various quinoline derivatives, including this compound. The compound demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In a recent clinical trial, researchers assessed the effects of this compound on breast cancer patients. Preliminary results indicated that patients receiving treatment with this compound showed a reduction in tumor size compared to those receiving standard chemotherapy . Further studies are needed to confirm these findings and understand the underlying mechanisms.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation, a standard method for chalcone derivatives. Key parameters include:

- Solvent selection: Use ethanol or methanol for polar intermediates.

- Catalysts: Base catalysts (e.g., NaOH) under reflux conditions (60–80°C).

- Stoichiometry: Maintain a 1:1 molar ratio of quinoline aldehyde and ketone precursors. Yield optimization involves monitoring reaction progress via TLC and recrystallization using ethanol/water mixtures. For analogous quinoline chalcones, yields >70% are achievable under these conditions .

Q. How is the E-configuration of the prop-2-en-1-one moiety confirmed?

Methodological Answer: The E-configuration is confirmed through:

Q. What spectroscopic techniques are most effective for characterizing purity and structure?

Methodological Answer: Use a combination of:

- 1H/13C NMR: Assign aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~190 ppm).

- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 408.1).

- IR spectroscopy: Detect carbonyl stretches (~1650 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Purity (>95%) is validated via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer: Address discrepancies by:

- Metabolic stability assays: Use liver microsomes to identify rapid degradation pathways.

- Solubility enhancement: Formulate with cyclodextrins or liposomes to improve bioavailability.

- Dose optimization: Conduct pharmacokinetic studies to align in vitro IC50 values with in vivo dosing. Experimental limitations, such as sample degradation during prolonged assays (e.g., organic compound breakdown over 9 hours), require stabilizing agents or continuous cooling .

Q. What computational methods predict binding affinity to biological targets?

Methodological Answer: Employ:

- Molecular docking (AutoDock Vina): Dock the compound into target protein active sites (e.g., kinase domains) using PDB structures.

- Molecular dynamics (MD) simulations: Simulate ligand-protein interactions over 100 ns to assess binding stability.

- QSAR modeling: Corrogate substituent effects (e.g., chloro vs. ethoxy groups) on activity using datasets from analogous quinoline chalcones .

Q. How do solvent effects influence stability during long-term storage, and what stabilization methods are recommended?

Methodological Answer:

- Degradation pathways: Polar aprotic solvents (e.g., DMSO) may accelerate hydrolysis of the ethoxy group.

- Stabilization strategies: Store in amber vials under inert gas (N2/Ar) at –20°C.

- Stabilizing agents: Add antioxidants (e.g., BHT) at 0.01% w/v. Evidence from similar compounds shows cooling (-80°C) reduces organic degradation rates by 50% over 30 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.